2,2-Dimethylhept-6-ynal

Description

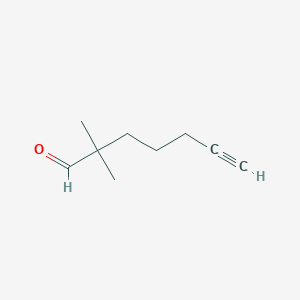

2,2-Dimethylhept-6-ynal is an aliphatic aldehyde characterized by a seven-carbon chain with a terminal aldehyde group (-CHO), a triple bond (alkyne) at the sixth position, and two methyl branches at the second carbon. This unique structure confers distinct reactivity and physical properties, making it valuable in organic synthesis, particularly in cycloaddition reactions and as a precursor for fragrances or pharmaceuticals.

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2,2-dimethylhept-6-ynal |

InChI |

InChI=1S/C9H14O/c1-4-5-6-7-9(2,3)8-10/h1,8H,5-7H2,2-3H3 |

InChI Key |

UNULHHFJUYFKTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCC#C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylhept-6-ynal can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethylhept-6-yne with an oxidizing agent to introduce the formyl group. Another method includes the use of organometallic reagents to form the desired alkyne structure followed by oxidation to yield the aldehyde group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylhept-6-ynal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The triple bond in the compound allows for various substitution reactions, including halogenation and hydrohalogenation.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated alkynes.

Scientific Research Applications

2,2-Dimethylhept-6-ynal has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylhept-6-ynal involves its reactivity due to the presence of the triple bond and the aldehyde group. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Functional Group and Reactivity

2,2-Dimethyl-6-heptenoic acid (CAS 50592-83-1)

- Structure : Features a carboxylic acid (-COOH) group instead of an aldehyde, with a double bond (alkene) at the sixth position and methyl branches at the second carbon .

- Reactivity: The carboxylic acid group enables participation in acid-base reactions and esterification, unlike the aldehyde group in 2,2-Dimethylhept-6-ynal, which is more reactive in nucleophilic additions (e.g., Grignard reactions). The double bond in the heptenoic acid undergoes electrophilic additions (e.g., hydrogenation), while the alkyne in the target compound may participate in cyclopropanation or Huisgen cycloaddition .

N,6-Dimethylhept-6-en-2-amine

- Structure : Contains an amine (-NH2) group and a double bond at the sixth position, with methyl groups at the second and sixth carbons .

- Reactivity: The amine group facilitates alkylation or acylation reactions, contrasting with the aldehyde’s oxidation-prone behavior. The double bond here may undergo hydroamination, whereas the alkyne in this compound could enable Sonogashira coupling .

Physical Properties

Notes:

- The amine’s solubility in polar solvents arises from its ability to form hydrogen bonds, unlike the aldehyde or acid .

Key Research Findings

- Steric Effects : The 2,2-dimethyl branching in all three compounds enhances steric hindrance, slowing down nucleophilic attacks at the branched carbon .

- Thermal Stability : The alkyne in this compound may reduce thermal stability compared to the alkene-containing analogs, which are less prone to decomposition .

- Biological Activity : Amine derivatives (e.g., N,6-Dimethylhept-6-en-2-amine) show higher bioavailability than aldehydes or carboxylic acids due to improved membrane permeability .

Biological Activity

2,2-Dimethylhept-6-ynal is an organic compound with the molecular formula C9H14O. It features a unique structure characterized by a triple bond between the sixth and seventh carbon atoms and a formyl group at the first carbon atom. This compound is part of the alkyne family and has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The structural properties of this compound contribute to its reactivity and biological interactions. The presence of both an alkyne and an aldehyde functional group allows for various chemical reactions, including oxidation, reduction, and substitution.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or ketones | KMnO4, CrO3 |

| Reduction | Converts aldehyde to alcohol | NaBH4, LiAlH4 |

| Substitution | Halogenation or hydrohalogenation | Cl2, HCl |

Biological Activity

Research into the biological activity of this compound is still emerging, but preliminary studies suggest potential therapeutic properties. Notably, compounds with similar structures have been investigated for their antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action is primarily attributed to the aldehyde group, which can react with nucleophilic sites in biological molecules. This reactivity may lead to the formation of covalent bonds that could influence various biological pathways.

Case Studies and Research Findings

- Antimicrobial Activity : A study reported that compounds structurally related to this compound exhibited significant antimicrobial properties against various bacterial strains. The aldehyde functionality was crucial for this activity due to its ability to interact with microbial cell components.

- Anticancer Potential : Similar compounds have shown promise in anticancer research. The reactivity of the aldehyde group allows for interactions with cellular macromolecules, potentially disrupting cancer cell proliferation.

- Therapeutic Applications : Ongoing investigations are exploring the use of this compound as a precursor in drug development due to its unique structural properties that may allow for the synthesis of novel therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.